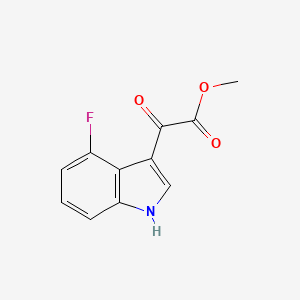

Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate

Description

Historical and Contemporary Significance of the Indole (B1671886) Nucleus in Organic Synthesis

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, has a rich history in organic chemistry. numberanalytics.comwikipedia.org Its discovery dates back to the early 19th century through the study of the dye indigo. wikipedia.org The pioneering work of chemists like Adolf von Baeyer and Emil Fischer laid the groundwork for understanding its structure and reactivity. wikipedia.org Historically, indole derivatives were crucial as dyestuffs. wikipedia.org However, interest in this scaffold intensified in the 1930s with the realization that the indole substituent is present in many vital alkaloids, such as tryptophan and auxins. wikipedia.org

In modern chemistry, the indole scaffold remains a focal point of research and development. numberanalytics.com It is a prevalent motif in a vast array of biologically active compounds, making it a highly attractive target for medicinal chemists. numberanalytics.commdpi.com The versatility of the indole nucleus allows for the synthesis of complex molecules with diverse applications in pharmaceuticals, natural product synthesis, and materials science. numberanalytics.comderpharmachemica.com The development of numerous synthetic methodologies, from the classic Fischer indole synthesis to more modern transition-metal-catalyzed reactions, underscores its continued importance in organic synthesis. wikipedia.orgnih.gov

The α-Ketoester Moiety: A Versatile Functional Group in Modern Organic Chemistry

The α-ketoester moiety, characterized by a ketone group adjacent to an ester, is a highly versatile functional group in organic synthesis. beilstein-journals.org These compounds serve as crucial intermediates in the synthesis of a wide range of more complex molecules, including α-hydroxy acids and α-amino acids. acs.org The presence of two adjacent carbonyl groups makes the α-ketoester a potent electrophile, enabling a variety of nucleophilic addition and condensation reactions. beilstein-journals.org

Modern synthetic methods provide numerous pathways to α-ketoesters, including the oxidation of corresponding alcohols or the direct acylation of various substrates. organic-chemistry.orgresearchgate.net Their utility is demonstrated in their application in the total synthesis of natural products and in the construction of heterocyclic systems. beilstein-journals.orgacs.org The reactivity of the α-ketoester allows for its participation in diverse chemical transformations, making it a valuable tool for chemists seeking to build molecular complexity.

Strategic Positioning of Halogenated Indoles in Structure-Driven Research

The introduction of halogen atoms, particularly fluorine, onto the indole scaffold is a strategic approach widely employed in medicinal chemistry and materials science. researchgate.net Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com In drug design, the incorporation of fluorine can lead to enhanced potency and improved pharmacokinetic profiles. mdpi.com

The position of the halogen on the indole ring is critical and can dramatically alter the compound's biological activity. nih.gov For instance, structure-activity relationship (SAR) studies have shown that halogen substitutions at specific positions can significantly enhance the anticancer or antimicrobial properties of indole derivatives. mdpi.com The unique electronic properties of halogens can also be exploited to modulate the reactivity of the indole ring, facilitating further chemical modifications. researchgate.net The study of halogenated indoles is a key area of research for developing new therapeutic agents and functional materials. nih.govresearchgate.net

Overview of Research Directions for Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate and Related Fluoroindolyl Oxoacetates

"this compound" and related fluoroindolyl oxoacetates are subjects of growing interest in several research domains. The combination of the fluorinated indole core with the reactive α-ketoester functionality presents a unique scaffold for the development of novel bioactive compounds.

Current research directions for these compounds include:

Medicinal Chemistry and Drug Discovery: These scaffolds are being investigated as potential leads for developing new therapeutic agents. smolecule.com The presence of the fluorine atom can enhance biological activity, and the α-ketoester moiety provides a handle for further chemical modifications to optimize potency and selectivity against various biological targets, including enzymes and receptors. smolecule.comnih.gov

Antimicrobial and Anti-inflammatory Agents: Derivatives of fluoroindolyl oxoacetates have shown promise as antimicrobial and anti-inflammatory agents. smolecule.com Research in this area focuses on synthesizing and evaluating new analogs to identify compounds with improved efficacy and reduced toxicity.

Chemical Biology: These compounds serve as valuable tools in chemical biology for studying enzyme inhibition and other cellular processes. smolecule.com Their defined structure allows for the investigation of specific molecular interactions within biological systems.

Organic Synthesis: The synthesis of "this compound" and its analogs is an active area of research. bldpharm.com The development of efficient and sustainable synthetic methods is crucial for accessing these compounds for further study. One common synthetic route involves a Friedel-Crafts acylation of a substituted indole with an appropriate acylating agent like methyl oxalyl chloride. chemicalbook.com

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 425639-94-7 bldpharm.com |

| Molecular Formula | C11H8FNO3 bldpharm.com |

| Molecular Weight | 221.19 g/mol smolecule.com |

Table 2: Research Applications of Fluoroindolyl Oxoacetates

| Research Area | Focus | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of novel antibacterial and anti-inflammatory agents. smolecule.com | Structural features make them promising lead compounds. smolecule.com |

| Biochemical Studies | Enzyme inhibition and cellular response assays. smolecule.com | Can be utilized to study molecular interactions. smolecule.com |

| Antimicrobial Activity | Evaluation against various microbial strains. | Some derivatives exhibit significant antimicrobial properties. smolecule.com |

| Enzyme Inhibition | Inhibition of enzymes like secretory phospholipase A2. | Certain derivatives show potent inhibitory activity. smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO3 |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

methyl 2-(4-fluoro-1H-indol-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)10(14)6-5-13-8-4-2-3-7(12)9(6)8/h2-5,13H,1H3 |

InChI Key |

DRVOGVLFLXFJPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 4 Fluoro 3 Indolyl 2 Oxoacetate and Analogous Fluoroindolyl Oxoacetates

Direct Acylation Approaches of Fluoroindoles

Direct acylation of the fluoroindole core is the most straightforward and widely employed strategy for synthesizing the target compounds. This approach leverages the inherent reactivity of the indole (B1671886) ring.

Reaction of Substituted Indoles with Oxalyl Chloride and Subsequent Esterification

A prevalent and efficient method for introducing the 2-oxoacetate moiety at the C3 position of a fluoroindole is through a Friedel-Crafts-type acylation using oxalyl chloride. organic-chemistry.org This reaction proceeds via an electrophilic substitution mechanism where the indole acts as the nucleophile. masterorganicchemistry.com

The process typically involves the slow addition of oxalyl chloride to a solution of the appropriately substituted fluoroindole in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), at reduced temperatures to control the reaction's exothermicity. This initial step yields a highly reactive 3-indolylglyoxylyl chloride intermediate. Due to its instability, this intermediate is not isolated but is immediately subjected to esterification. The reaction mixture is quenched with an excess of methanol, which acts as both a reagent and a solvent, to produce the desired methyl 2-(fluoro-3-indolyl)-2-oxoacetate. orgsyn.orgrsc.org

This two-step, one-pot procedure is highly effective for a range of substituted indoles. The reaction's success is predicated on the nucleophilic character of the C3 position of the indole ring.

| Starting Material | Key Reagents | Solvent | Typical Yield |

| 4-Fluoroindole (B1304775) | 1. Oxalyl Chloride 2. Methanol | Diethyl Ether / THF | High |

| 5-Fluoroindole | 1. Oxalyl Chloride 2. Methanol | Diethyl Ether / THF | High |

| 6-Fluoroindole | 1. Oxalyl Chloride 2. Methanol | Diethyl Ether / THF | 60.3% nih.gov |

Lewis Acid-Mediated Indole Functionalization Strategies

To enhance the electrophilicity of the acylating agent and promote the reaction, Lewis acids are often employed as catalysts. nih.gov Traditional Friedel-Crafts acylation requires a stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃). organic-chemistry.org However, the use of strong Lewis acids can sometimes lead to undesired side reactions or decomposition of the sensitive indole ring. organic-chemistry.org

Modern methodologies have focused on milder and more selective Lewis acids. For instance, dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl), have been shown to effectively catalyze the 3-acylation of indoles with acyl chlorides under mild conditions without the need for N-H protection. organic-chemistry.org Other metal triflates, like yttrium triflate (Y(OTf)₃), have also been utilized, sometimes in combination with ionic liquids and microwave irradiation to achieve rapid and regioselective acylation. nih.gov These catalytic systems are often more tolerant to various functional groups and can be easier to handle and remove during workup. nih.gov

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acylating agent, which increases its electrophilic character and facilitates the attack by the electron-rich indole ring. masterorganicchemistry.com

| Lewis Acid Catalyst | Acylating Agent | Advantages |

| Diethylaluminum chloride (Et₂AlCl) | Acyl Chlorides | High yields, no N-H protection needed, mild conditions organic-chemistry.org |

| Yttrium triflate (Y(OTf)₃) | Acid Anhydrides | Catalytic amounts, reusable, fast reaction with microwave nih.gov |

| Zinc Oxide (ZnO) | Acyl Chlorides | Efficient, easily available catalyst researchgate.net |

| Iron Powder | Acyl Chlorides | Inexpensive, non-toxic, solvent-free conditions asianpubs.org |

Synthesis of Positional Isomers and Derivatives of Fluoroindolyl Oxoacetates

The synthesis of positional isomers, where the fluorine atom is located at different positions on the benzene (B151609) portion of the indole ring, follows similar synthetic principles.

Preparation of Methyl 2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetate

The synthesis of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate is well-documented and typically starts from 5-fluoroindole. smolecule.comnih.gov The standard procedure involves reacting 5-fluoroindole with oxalyl chloride in a suitable solvent, followed by the addition of methanol to form the final product. smolecule.com The inherent nucleophilicity of the C3 position of 5-fluoroindole directs the acylation to this site with high regioselectivity. The preparation of this compound has been reported in the literature, which also describes its crystal structure and intermolecular interactions. nih.gov

Preparation of Methyl 2-(6-Fluoro-1H-indol-3-yl)-2-oxoacetate

Similarly, the 6-fluoro isomer is prepared from 6-fluoroindole. A reported synthesis of methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate achieved a yield of 60.3%. nih.gov The procedure is analogous to that of the other isomers, highlighting the robustness of the oxalyl chloride acylation method for various fluoro-substituted indoles. Further functionalization, for example, by attaching a morpholinopropyl group to the indole nitrogen, has also been demonstrated for this isomer. nih.gov

Considerations for Regioselective Fluorination and Indole Substitution Patterns

The synthesis of these target molecules is fundamentally dependent on the availability of the corresponding fluoroindole starting materials. The regioselective introduction of a fluorine atom onto the indole ring is a synthetic challenge in itself. Methods for synthesizing specific fluoroindoles, such as the Fischer indole synthesis starting from a fluorinated phenylhydrazine, are foundational to this field. smolecule.com

Once the fluoroindole is obtained, the subsequent Friedel-Crafts acylation at the C3 position is generally highly regioselective. The indole's pyrrole (B145914) ring is significantly more activated towards electrophilic attack than the benzene ring. Within the pyrrole ring, the C3 position is the most nucleophilic and sterically accessible site. The presence of a fluorine atom on the benzene ring, which is an electron-withdrawing group, slightly deactivates the entire ring system towards electrophilic substitution. However, this deactivation is not sufficient to overcome the strong intrinsic preference for acylation at the C3 position. Therefore, competing substitution at other positions is typically not a significant issue in these reactions. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes for Indole-Oxoacetates

Traditional methods for the synthesis of indole-oxoacetates, particularly the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids and halogenated solvents, which pose environmental concerns. In response, several greener alternatives for the synthesis and functionalization of indoles have been developed and can be applied to the production of indole-oxoacetates.

Key Green Chemistry Approaches:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally friendly solvents is a key aspect of green chemistry. Water has been explored as a solvent for the direct functionalization of indoles nih.govscispace.com. For instance, aza-Friedel-Crafts reactions to produce 3-indolylglycines have been successfully carried out in a water/surfactant system scielo.br.

Catalyst Innovation: The development of reusable and less toxic catalysts is another important area. Heterogeneous catalysts, such as graphene oxide-based solid acids, have been used for Friedel-Crafts type reactions of indoles in aqueous media sjp.ac.lk. Metal-free approaches are also gaining traction, offering a more sustainable alternative to traditional metal-catalyzed reactions scielo.br.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. A three-component Friedel-Crafts reaction involving an indole, an aldehyde, and a primary amine has been used to synthesize indolylglycines in a green and rapid manner scielo.br.

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods.

| Green Chemistry Principle | Application in Indole-Oxoacetate Synthesis | Advantages |

| Use of Water as a Solvent | Friedel-Crafts alkylation and acylation of indoles. | Reduced use of volatile organic compounds, lower toxicity. nih.govscispace.com |

| Metal-Free Catalysis | Organocatalyzed functionalization of the indole ring. | Avoids the use of toxic and expensive heavy metals. |

| Multicomponent Reactions | One-pot synthesis of indole-3-glyoxylates from indoles, aldehydes, and amines. | High atom economy, reduced waste, and simplified procedures. scielo.br |

| Microwave-Assisted Synthesis | Acceleration of indole synthesis and functionalization reactions. | Shorter reaction times, often leading to higher yields and cleaner reactions. |

By embracing these green chemistry principles, the synthesis of Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate and other valuable indole derivatives can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of Methyl 2 4 Fluoro 3 Indolyl 2 Oxoacetate

Reaction Dynamics of the Fluorinated Indole (B1671886) Nucleus

The indole ring system is an electron-rich aromatic heterocycle, and its reactivity is significantly influenced by the substituents on the ring. The fluorine atom at the 4-position and the α-ketoester at the 3-position of Methyl 2-(4-fluoro-3-indolyl)-2-oxoacetate will have a pronounced effect on its reaction dynamics.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation. However, since the C3 position in the title compound is already substituted, electrophilic attack will be directed to other positions on the ring.

The fluorine atom at the C4 position is an ortho-, para-directing deactivator. makingmolecules.com It deactivates the ring towards electrophilic attack due to its high electronegativity (inductive effect), but it directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair electrons. The α-ketoester group at C3 is a deactivating, meta-directing group.

Considering these factors, electrophilic attack on the benzene (B151609) portion of the indole ring is likely to occur at the C5 or C7 positions. The precise regioselectivity will be a complex interplay of the electronic effects of both substituents and steric hindrance.

The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 17. quimicaorganica.org This allows for deprotonation by strong bases, such as sodium hydride (NaH) or organolithium reagents, to form the corresponding indolyl anion. quimicaorganica.orgossila.com This anion is a potent nucleophile and can be used in a variety of synthetic transformations, including N-alkylation and N-acylation.

The formation of the indolyl anion can also influence subsequent reactions on the ring. For instance, the use of bases with lithium or magnesium cations can lead to coordination with the nitrogen, directing attack of electrophiles to the ring, often at the C2 position in 1-substituted indoles. quimicaorganica.org

Transformations Involving the Fluorine Atom

The presence of a fluorine atom at the C4-position of the indole ring in this compound introduces a reactive site for nucleophilic aromatic substitution (SNAr) reactions. While specific studies on this particular molecule are limited, the reactivity can be inferred from the general principles of SNAr on fluoroaromatic compounds.

In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. libretexts.org The highly electronegative fluorine atom polarizes the C-F bond, creating a partial positive charge on the carbon atom and making it susceptible to nucleophilic attack. youtube.com For SNAr to proceed, the aromatic ring must be activated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. In the case of this compound, the oxoacetate group at the C3-position, along with the indole nitrogen, influences the electron density of the benzene ring.

The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is contrary to their leaving group ability in aliphatic nucleophilic substitution. libretexts.org This is because the high electronegativity of fluorine strongly activates the carbon for the initial, rate-determining nucleophilic attack. youtube.comyoutube.com

A variety of nucleophiles can be employed in SNAr reactions, leading to a diverse range of substituted indole derivatives. Based on studies of similar fluoroaromatic compounds, it is expected that this compound would react with nitrogen, oxygen, and sulfur nucleophiles.

Potential Nucleophilic Aromatic Substitution Reactions:

| Nucleophile Type | Example Nucleophile | Expected Product Structure |

| N-Nucleophiles | Amines, Azoles | 4-Amino- or 4-Azolyl-substituted indole-3-oxoacetate |

| O-Nucleophiles | Alkoxides, Phenoxides | 4-Alkoxy- or 4-Phenoxy-substituted indole-3-oxoacetate |

| S-Nucleophiles | Thiolates | 4-Thioether-substituted indole-3-oxoacetate |

It is important to note that the specific reaction conditions, such as the choice of solvent, base, and temperature, would need to be optimized to achieve successful substitution.

Cascade and Multicomponent Reactions Incorporating Indole-Oxoacetate Scaffolds

Indole-oxoacetate scaffolds, such as this compound, are valuable building blocks in cascade and multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems. iitj.ac.in MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. arkat-usa.org Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular reactions, where the product of the first reaction is the substrate for the next. iitj.ac.in

The indole-oxoacetate moiety possesses multiple reactive sites that can participate in these complex transformations. The indole nitrogen, the C2 and C3 positions of the indole ring, and the carbonyl groups of the oxoacetate functionality can all be involved in bond-forming events.

While specific examples utilizing this compound in cascade and multicomponent reactions are not extensively documented, the reactivity of similar indole derivatives provides insight into its potential applications. For instance, indole-3-glyoxylamides have been used in the synthesis of various bioactive molecules. researchgate.netnih.govajprd.com Similarly, ethyl 2-indolylacetate has been employed in multicomponent approaches. arkat-usa.org

One notable example is the Levy-type reaction, where an indole derivative, an aldehyde, and a dienophile undergo a copper-catalyzed multicomponent reaction to form diverse spirotetrahydrocarbazoles. nih.gov While this specific example used 2-methylindole, the principle of generating an in-situ diene from the indole scaffold could potentially be applied to indole-oxoacetate derivatives.

Hypothetical Multicomponent Reaction:

A hypothetical three-component reaction involving this compound, an aldehyde, and an amine could potentially lead to the formation of complex, fused heterocyclic structures. The fluorine atom at the C4-position could also serve as a site for subsequent functionalization, further increasing the molecular diversity of the products.

Potential Advantages of Using Indole-Oxoacetate Scaffolds in MCRs and Cascade Reactions:

Increased Molecular Complexity: The multiple reactive sites allow for the rapid construction of intricate molecular architectures.

Atom Economy: MCRs are known for their high atom economy, as most of the atoms from the starting materials are incorporated into the final product.

Step Economy: Complex molecules can be synthesized in a single step, reducing the need for purification of intermediates and saving time and resources.

Access to Novel Heterocycles: The unique reactivity of the indole-oxoacetate scaffold can lead to the discovery of new heterocyclic systems with potential biological activity.

Further research is needed to explore the full potential of this compound as a building block in cascade and multicomponent reactions.

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as a Building Block for Complex Heterocyclic Systems

The strategic placement of reactive sites within Methyl 2-(4-fluoro-3-indolyl)-2-oxoacetate allows for its elaboration into a variety of complex heterocyclic structures. The indole (B1671886) nitrogen, the α-keto-ester functionality, and the potential for electrophilic substitution on the indole ring provide multiple avenues for synthetic transformations.

Precursor for Substituted Pyrroles and Pyrrolidines

While direct, documented syntheses of pyrroles and pyrrolidines from this compound are not extensively reported, the inherent reactivity of its α-keto-ester group suggests its potential as a precursor for such heterocycles. The Paal-Knorr synthesis, a classic method for constructing pyrrole (B145914) rings, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. uctm.edumdpi.comorganic-chemistry.org The 1,2-dicarbonyl moiety of this compound can, in principle, be transformed into a 1,4-dicarbonyl system through appropriate chemical manipulation, thereby serving as a synthon for substituted pyrroles.

Furthermore, the synthesis of polysubstituted pyrroles can be achieved through various multicomponent reactions. urfu.ruresearchgate.net The reactivity of the keto and ester functionalities in this compound makes it a plausible candidate for such reactions, where it could react with amines and other nucleophiles to generate highly functionalized pyrrole derivatives.

For the synthesis of pyrrolidines, the double bond of the indole ring could potentially be involved in cycloaddition reactions or the carbonyl groups could be used to introduce functionalities that facilitate subsequent cyclization to form the pyrrolidine (B122466) ring. nih.govrsc.org The development of novel DPP-4 inhibitors has included the synthesis of fluorinated pyrrolidine-2-carbonitrile (B1309360) derivatives, highlighting the importance of fluorinated pyrrolidine scaffolds in medicinal chemistry. rsc.org

A hypothetical reaction pathway for the synthesis of a substituted pyrrole from this compound is presented in the table below.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound derivative (as a 1,4-dicarbonyl precursor) | Primary Amine | Substituted Pyrrole | Paal-Knorr type condensation |

Synthesis of Spirooxindole Frameworks and Analogues

The spirooxindole scaffold is a prominent structural motif in a multitude of natural products and biologically active compounds. nih.govresearchgate.netjuniperpublishers.com The synthesis of these complex, three-dimensional structures is a significant area of research in organic chemistry. researchgate.netrsc.org Isatin and its derivatives are common starting materials for the construction of spirooxindoles. This compound can be considered a precursor to a 4-fluoro-isatin derivative through oxidative cleavage and subsequent cyclization.

Alternatively, the indole C2-C3 bond can participate in cycloaddition reactions. For instance, a [3+2] cycloaddition of an azomethine ylide with the C2-C3 double bond of an activated indole derivative can lead to the formation of a spiro-pyrrolidinyl-oxindole. The electron-withdrawing nature of the fluoro and oxoacetate groups at the C4 and C3 positions, respectively, can influence the reactivity of the indole system in such transformations.

The following table summarizes a potential synthetic approach to spirooxindoles from the target compound.

| Reaction Type | Key Intermediates/Reactants | Resulting Spiro-heterocycle |

| [3+2] Cycloaddition | Azomethine ylides | Spiro[indole-3,3'-pyrrolidine] |

| Intramolecular Cyclization | Oxidatively rearranged precursor | Spirooxindole |

Construction of Carbazole (B46965) Derivatives

Carbazole and its derivatives are an important class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science due to their unique electronic and photophysical properties. metu.edu.tr Several synthetic strategies have been developed for the construction of the carbazole ring system, often involving the annulation of a benzene (B151609) ring onto an indole precursor. researchgate.netchim.itbeilstein-archives.orgsemanticscholar.org

One plausible route to carbazole derivatives from this compound involves its conversion into a 3-vinylindole derivative. This can be achieved through a Wittig-type reaction or a Knoevenagel condensation with a suitable methylene (B1212753) compound. The resulting electron-deficient alkene can then act as a dienophile in a Diels-Alder reaction with a suitable diene, followed by aromatization to yield a substituted carbazole. beilstein-archives.org

Another approach is through palladium-catalyzed intramolecular C-H activation and cyclization. organicreactions.orgnih.govdocumentsdelivered.com The indole and the ester moiety of this compound could be modified to create a biaryl system suitable for such a cyclization.

A summary of potential synthetic pathways to carbazoles is provided below.

| Synthetic Strategy | Key Transformation | Precursor from Target Compound |

| Diels-Alder Reaction | [4+2] Cycloaddition followed by aromatization | 3-Vinylindole derivative |

| Palladium-Catalyzed Cyclization | Intramolecular C-H arylation | Functionalized biaryl precursor |

Formation of Polycyclic Nitrogen-Containing Heterocycles (e.g., Tetrazines, Pyrimidines)

The α-keto-ester functionality of this compound is a versatile handle for the synthesis of various nitrogen-containing heterocycles. The 1,2-dicarbonyl arrangement is a key synthon for the construction of six-membered heterocyclic rings like pyrimidines and 1,2,4,5-tetrazines.

The synthesis of substituted pyrimidines can be achieved through the condensation of a 1,3-dicarbonyl compound with an amidine or guanidine. While the target compound is a 1,2-dicarbonyl system, it can be chemically transformed into a suitable precursor for pyrimidine (B1678525) synthesis.

More directly, 1,2,4,5-tetrazines are synthesized from the reaction of nitriles with hydrazine (B178648), followed by oxidation. nih.govresearchgate.net Alternatively, the condensation of 1,2-dicarbonyl compounds with hydrazine derivatives can also lead to nitrogen-rich heterocyclic systems. The reaction of the α-keto-ester moiety of this compound with hydrazine or substituted hydrazines could potentially lead to the formation of pyridazine (B1198779) or other related polycyclic systems. rsc.orgnih.govresearchgate.net

The table below outlines the potential for the synthesis of such heterocycles.

| Target Heterocycle | Required Co-reactant | Key Reaction Type |

| Pyrimidine derivative | Amidine or Guanidine | Condensation/Cyclization |

| Tetrazine derivative | Hydrazine and Nitrile precursor | Condensation/Oxidation |

| Pyridazine derivative | Hydrazine | Condensation/Cyclization |

Synthetic Pathways to Functional Molecules for Chemical Biology Research

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, appearing in a vast number of natural products and synthetic compounds with diverse biological activities. mdpi.comnih.gov The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. nih.gov

This compound, with its fluorinated indole core and versatile chemical handles, is an excellent starting point for the synthesis of functional molecules for chemical biology research. The α-keto-ester moiety can be readily converted into amides, carboxylic acids, or other functional groups, allowing for the attachment of various pharmacophores or linker groups for the development of:

Enzyme Inhibitors: The indole scaffold is present in many kinase inhibitors. The 4-fluoro-3-indolylglyoxylate core can be elaborated to target the active sites of various enzymes.

Molecular Probes: The indole nucleus is inherently fluorescent. Further functionalization of this compound could lead to the development of fluorescent probes for imaging biological processes.

Bioactive Compound Libraries: The multiple reaction sites on the molecule allow for the creation of diverse libraries of compounds for high-throughput screening to identify new drug leads.

Investigations in Polymer Chemistry and Functional Material Development

Indole and carbazole derivatives are known to be precursors for conductive polymers and other functional organic materials. morressier.com The electron-rich nature of the indole and carbazole ring systems allows for oxidative polymerization to form polymers with extended π-conjugated systems. These materials often exhibit interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

This compound can serve as a monomer for polymerization after suitable modification. For instance, the indole nitrogen can be functionalized with a polymerizable group, or the benzene ring can be further substituted with groups that facilitate polymerization. The presence of the fluorine atom can enhance the stability and modify the electronic properties of the resulting polymer.

Furthermore, the conversion of the indole core to a carbazole, as discussed in section 4.1.3, opens up possibilities for the synthesis of polycarbazoles. Carbazole-containing polymers are well-known for their excellent hole-transporting properties and are widely used in organic electronic devices. metu.edu.tr

The potential applications in material science are summarized below.

| Material Type | Polymerization Strategy | Potential Properties |

| Polyindole derivative | Oxidative polymerization of a functionalized monomer | Electrical conductivity, Fluorescence |

| Polycarbazole derivative | Polymerization of a carbazole monomer derived from the target compound | Hole-transporting, Electroluminescence |

Scientific Data for this compound Remains Elusive

A thorough review of available scientific literature and chemical databases has revealed a significant lack of published experimental data for the specific compound, this compound. Despite targeted searches for its spectroscopic and structural properties, detailed analytical findings required to construct an in-depth scientific article are not publicly accessible at this time.

Consequently, it is not possible to provide a comprehensive analysis as requested under the specified outline, which includes high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography data. Information concerning ¹H, ¹³C, and ¹⁹F NMR spectral analysis, including chemical shifts and coupling constants, has not been located. Similarly, crystallographic data detailing the solid-state structure, crystal packing, intermolecular interactions, and conformational analysis of the molecule are absent from the reviewed literature.

While detailed structural information is available for the isomeric compound, Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, this data cannot be used to describe the 4-fluoro isomer due to the distinct structural and electronic differences between the two molecules. Adherence to scientific accuracy and the specific scope of the subject precludes the substitution of data from a different chemical entity.

Further research and publication by the scientific community are required to elucidate the specific chemical and physical properties of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. For Methyl 2-(4-fluoro-3-indolyl)-2-oxoacetate, HRMS provides the high-accuracy mass measurement required to confirm its molecular formula, C₁₁H₈FNO₃. The calculated exact mass of the molecular ion [M]⁺• is 221.0488 atomic mass units. An experimentally determined mass that aligns with this value to within a few parts per million (ppm) provides strong evidence for the proposed formula, distinguishing it from other potential isobaric compounds.

The analysis of the fragmentation patterns observed in the mass spectrum, typically generated under electron ionization (EI) or electrospray ionization (ESI) conditions, offers deep insights into the molecule's structure. While a definitive experimental spectrum is not publicly available, a plausible fragmentation pathway can be predicted based on the known stability of fragments from similar indole (B1671886) and α-keto ester structures.

Predicted Fragmentation Pathway:

The molecular ion ([C₁₁H₈FNO₃]⁺•, m/z ≈ 221) is expected to undergo initial fragmentation through several key pathways:

Loss of a Methoxy (B1213986) Radical (•OCH₃): A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to the formation of a stable acylium ion. This would result in a prominent peak at m/z 190.

[C₁₁H₈FNO₃]⁺• → [C₁₀H₅FNO₂]⁺ + •OCH₃

Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the indole ring and the glyoxylyl group would result in the loss of the entire methyl ester function, generating a 4-fluoro-3-indolylcarbonyl cation at m/z 162.

[C₁₁H₈FNO₃]⁺• → [C₉H₅FNO]⁺ + •COOCH₃

Decarbonylation: Following the initial loss of the methoxy radical, the resulting acylium ion (m/z 190) can lose a molecule of carbon monoxide (CO) to form a 4-fluoro-3-indolyl cation at m/z 162.

[C₁₀H₅FNO₂]⁺ → [C₉H₅FNO]⁺ + CO

Further fragmentation of the 4-fluoroindole (B1304775) core would lead to more complex patterns characteristic of substituted indoles. The predicted major fragments are summarized in the table below.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| m/z (Predicted) | Formula | Description |

| 221.0488 | [C₁₁H₈FNO₃]⁺• | Molecular Ion [M]⁺• |

| 190.0304 | [C₁₀H₅FNO₂]⁺ | Loss of methoxy radical (•OCH₃) from [M]⁺• |

| 162.0355 | [C₉H₅FNO]⁺ | Loss of carbomethoxy radical (•COOCH₃) from [M]⁺• |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) groups give rise to very strong absorptions. Due to the presence of two distinct carbonyls (ketone and ester) in conjugation, two separate, strong stretching bands are anticipated between 1650 and 1750 cm⁻¹. The ester C=O stretch is generally found at a higher wavenumber than the ketone stretch. Aromatic C=C stretching vibrations from the indole ring will produce multiple bands in the 1450-1620 cm⁻¹ region. The C-F stretch of the fluoro-substituted benzene (B151609) ring is expected in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong and sharp signals in the Raman spectrum, which are useful for identifying the substituted indole core. While carbonyl stretches are visible in Raman, they are typically weaker than in the IR spectrum. The non-polar C=C bonds of the aromatic system, however, tend to yield strong Raman signals.

The combination of IR and Raman data allows for a comprehensive assignment of the vibrational modes, confirming the presence of all key functional groups and providing a unique spectral signature for the molecule.

Table 2: Predicted Vibrational Spectroscopy Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Indole N-H | Stretch | 3300 - 3500 | Weak/Medium | Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |

| Ester C=O | Stretch | ~1720 - 1740 | Medium | Strong |

| Ketone C=O | Stretch | ~1660 - 1680 | Medium | Strong |

| Aromatic C=C | Stretch | 1450 - 1620 | Strong | Medium |

| C-O (Ester) | Stretch | 1200 - 1300 | Weak | Strong |

| C-F | Stretch | 1000 - 1250 | Weak | Medium |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophore system. The principal chromophore in this compound is the indole ring system placed in conjugation with the α-dicarbonyl moiety (the glyoxylyl group) at the C3 position.

The UV-Vis spectrum of indole itself typically shows two main absorption bands: a higher energy band (¹Lₐ) around 260-270 nm and a lower energy band (¹Lₑ) around 280-290 nm, both arising from π→π* transitions. The attachment of the electron-withdrawing glyoxylyl substituent at the C3 position extends the conjugated π-system. This extension is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths compared to unsubstituted indole. srce.hrresearchgate.netresearchgate.net

The spectrum of this compound is therefore predicted to exhibit strong absorptions in the UV-A or near-UV region (approximately 300-350 nm), characteristic of such extended indole chromophores. The fluorine atom at the C4 position is not expected to significantly alter the position of the main absorption bands but may influence their fine structure and intensity. The molar absorptivity (ε) values associated with these π→π* transitions are typically high, on the order of 10⁴ to 10⁵ L·mol⁻¹·cm⁻¹.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~270 - 290 | π→π | Substituted benzene ring transitions |

| ~300 - 350 | π→π | Extended conjugation of indole ring with the α-dicarbonyl substituent |

Computational and Theoretical Investigations of Methyl 2 4 Fluoro 3 Indolyl 2 Oxoacetate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of chemical compounds.

DFT calculations are instrumental in elucidating the electronic landscape of Methyl 2-(4-fluoro-3-indolyl)-2-oxoacetate. These studies can map the electron density surface to understand charge distribution, identifying electrophilic and nucleophilic sites within the molecule. The fluorine atom, being highly electronegative, significantly influences this distribution through inductive effects.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and chemical reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data representative of a typical FMO analysis for an organic molecule.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.95 |

DFT is a valuable tool for exploring the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states.

The transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. Calculating the energy difference between the reactants and the transition state yields the activation energy barrier (Ea), a key determinant of the reaction rate. Lower energy barriers correspond to faster reactions. Such calculations are essential for optimizing synthetic routes or understanding potential metabolic pathways of the compound.

Table 2: Example of Calculated Energy Barriers for a Hypothetical Reaction Step This table provides sample data for a theoretical reaction involving the subject compound.

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

|---|---|---|

| Reactant → Transition State 1 | +15.2 | - |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, particularly with rotation possible around the bond connecting the indole (B1671886) ring to the oxoacetate moiety, multiple conformers can exist.

DFT calculations can determine the relative energies of these different conformers. By systematically rotating key dihedral angles and performing geometry optimization at each step, a potential energy surface can be generated. This analysis identifies the lowest-energy (most stable) conformations and the energy barriers between them. Understanding the preferred conformation is vital, as the three-dimensional shape of a molecule dictates how it interacts with biological targets like enzymes and receptors.

Table 3: Hypothetical Relative Energies of Different Conformers This table illustrates how the energetic preferences of different spatial arrangements might be presented.

| Conformer | Dihedral Angle (Indole-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | 175° | 0.00 | 75.3 |

| B | 60° | 1.5 | 15.1 |

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum mechanics, molecular modeling and simulation techniques explore the dynamic behavior of molecules over time.

Molecular Dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules. The interactions between atoms are described by a force field, which is a set of potential energy functions and associated parameters. j-octa.com Standard force fields like AMBER, OPLS, and GAFF are available, but for novel molecules, specific parameterization may be required to ensure accuracy. j-octa.comresearchgate.net

The development of a force field for this compound would involve defining parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces). Quantum mechanical calculations are often used to derive these parameters, especially atomic partial charges and torsional profiles. Once a reliable force field is established, MD simulations can be performed to study the molecule's dynamic behavior, its interaction with solvent molecules, and its conformational flexibility in different environments.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to form a stable complex. researchgate.netmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interaction.

For this compound, docking studies could be performed against various protein targets to explore its potential biological activity. The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). semanticscholar.org The analysis of the resulting docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. mdpi.comsemanticscholar.orgresearchgate.net These insights are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Table 4: Illustrative Molecular Docking Results Against a Hypothetical Protein Kinase This table shows representative data from a molecular docking simulation.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.2 |

| Key Interactions | |

| Hydrogen Bond | GLU 85, LYS 33 |

| π-π Stacking | PHE 80 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| AMBER |

| OPLS |

| GAFF |

Quantum Chemical Calculations for Stereochemical Outcome Prediction

Currently, there is a notable absence of publicly available research detailing quantum chemical calculations specifically aimed at predicting the stereochemical outcomes of reactions involving this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting stereoselectivity, specific studies on this particular fluorinated indole derivative have not been reported in the surveyed scientific literature. Such investigations would typically involve density functional theory (DFT) or other high-level ab initio methods to model transition states and calculate energy barriers for the formation of different stereoisomers. This information is critical for understanding and optimizing synthetic routes to enantiomerically pure compounds. The lack of data in this area presents an opportunity for future research to explore the stereochemical behavior of this and related compounds.

Future Research Perspectives and Emerging Challenges

Development of Novel and Efficient Catalytic Systems for Synthesis

The synthesis of indole-3-glyoxylates and related 3-substituted indoles heavily relies on catalytic methodologies. While significant progress has been made, the future lies in developing more efficient, selective, and sustainable catalytic systems. Current research highlights several promising avenues. rsc.org

One major area of focus is the design of novel catalysts that can operate under milder, more environmentally friendly conditions. rsc.orgresearchgate.net This includes the development of Brønsted acid catalysts, which are crucial for many organic reactions due to their ability to facilitate a wide variety of transformations with high efficiency and selectivity. nih.gov Researchers are also exploring the use of amino acids as versatile and green catalysts, leveraging their reactive amino and carboxyl groups. nih.gov Furthermore, solvent-free and catalyst-free conditions, sometimes activated by microwaves, are gaining traction as they offer advantages like simplified work-up procedures and reduced reaction times. researchgate.netthieme-connect.com

Another promising frontier is the application of ionic liquids (ILs) and Deep Eutectic Solvents (DESs). nih.gov ILs are valued for their tunable properties, which allow them to function as both solvents and catalysts. nih.gov Novel quasi-homogeneous catalytic systems, where an ionic liquid is immobilized on nanoparticles, demonstrate high catalytic activity due to synergistic effects between the nanoparticle's active sites and the unique properties of the IL. nih.gov

Table 1: Emerging Catalytic Strategies for Indole (B1671886) Synthesis

| Catalytic Approach | Key Features | Potential Advantages |

|---|---|---|

| Brønsted/Lewis Acids | Facilitate reactions with high efficiency and selectivity. rsc.orgnih.gov | Versatility, effectiveness for various substrates. nih.gov |

| Amino Acid Catalysts | Utilize reactive amino and carboxyl groups; green catalysts. nih.gov | Environmentally benign, readily available. |

| Ionic Liquids (ILs) | Act as both solvent and catalyst; tunable properties. nih.gov | Improved reaction outcomes, reduced environmental impact. rsc.org |

| Catalyst-Free Systems | Often microwave-assisted, performed under solvent-free conditions. researchgate.netthieme-connect.com | Green chemistry, simple work-up, short reaction times. researchgate.net |

The challenge remains to develop catalysts that are not only highly active and selective for specific indole derivatives like Methyl 2-(4-fluoro-3-indolyl)-2-oxoacetate but are also reusable, non-toxic, and cost-effective.

Exploration of Less-Common Reactivity Modes and Novel Derivatization Strategies

Traditionally, the indole ring is exploited for its nucleophilic character, with the C3-position being the primary site for electrophilic attack. nih.gov A significant future direction involves the exploration of less-common reactivity modes, particularly those that reverse this inherent polarity, a concept known as "umpolung." nih.govnih.gov

One such strategy involves the generation of "indolynes," which are highly reactive aryne derivatives of indoles. nih.gov These intermediates serve as electrophilic indole surrogates, allowing for reactions with nucleophiles to access benzenoid-substituted indoles that are difficult to prepare using conventional methods. nih.gov Another approach utilizes gold catalysis to convert an arylalkyne into a gold carbene intermediate that contains the indole skeleton but is highly electrophilic at the 3-position. nih.gov This reversal of reactivity opens up new pathways for synthesizing a wide range of functionalized indoles. nih.gov

Beyond umpolung, future research will also focus on novel derivatization strategies to increase structural diversity. This includes developing methods for the functionalization of other positions on the indole scaffold, such as the C2-position, which can provide access to highly complex and valuable intermediates for further chemical exploration. nih.gov The development of versatile synthetic routes that allow for the introduction of various substituents on both the pyrrole (B145914) and benzene (B151609) rings of the indole core is crucial for creating diverse compound libraries. nih.gov

Advanced Computational Tools for Predictive Synthesis and Reaction Optimization

Computational chemistry is becoming an indispensable tool in modern organic synthesis. Future advancements in this area are expected to significantly accelerate the discovery and optimization of synthetic routes for complex molecules like this compound.

Advanced computational tools are being developed for the rational design of synthetic pathways. frontiersin.org For instance, quantum mechanics (QM) calculations can be used to design reactions, such as discovering an intramolecular photocyclization for indole synthesis without the need for a photocatalyst. rsc.org These computational studies can reveal features like "state-selective reactivity," providing guidance for achieving high yields of various indole derivatives. rsc.org Computational models are also effective in predicting the regioselectivity of reactions, as demonstrated in studies of nucleophilic additions to indolynes, where distortion energies were found to control the reaction outcome. nih.gov

Furthermore, the integration of machine learning and artificial intelligence is set to revolutionize reaction optimization. nih.govucla.edu Bayesian optimization, an iterative, uncertainty-guided algorithm, has shown exceptional performance in tuning the complex, multidimensional parameters of a chemical reaction (e.g., catalyst, solvent, temperature). ucla.edu By balancing the exploration of unknown conditions with the exploitation of known data, these algorithms can identify optimal reaction conditions in fewer experiments than traditional methods, saving time and resources. ucla.edu Such data-driven approaches facilitate more efficient synthesis of functional chemicals. ucla.edu

Table 2: Application of Computational Tools in Indole Synthesis

| Computational Method | Application | Outcome |

|---|---|---|

| Quantum Mechanics (QM) | Reaction design and mechanistic studies. rsc.org | Discovery of novel reactions, prediction of reactivity and yield. rsc.org |

| Molecular Modeling | Predicting regioselectivity in reactions. nih.gov | Design of substrates with enhanced selectivity. nih.gov |

| Bayesian Optimization | Data-driven reaction condition optimization. ucla.edu | Efficient identification of optimal parameters with fewer experiments. ucla.edu |

| Virtual Screening | Identifying promising candidate molecules from large libraries. frontiersin.org | Acceleration of the drug discovery pipeline. frontiersin.org |

Integration with Automation and High-Throughput Experimentation Platforms in Organic Synthesis Research

The integration of automation and high-throughput experimentation (HTE) is a formidable challenge that promises to transform organic synthesis research. nih.gov These platforms enable the miniaturization and parallelization of reactions, accelerating the generation of diverse compound libraries and the optimization of reaction conditions. nih.govchemrxiv.orgyoutube.com

Automated synthesis platforms, such as continuous flow microreactors, offer rapid and efficient access to complex molecules. nih.gov These systems can perform multistep sequences, generating products in minutes with high yields and without the need to isolate intermediates. nih.gov Another cutting-edge technology is acoustic droplet ejection (ADE), which uses sound waves to precisely transfer nanoliter-scale droplets, allowing for massive parallelization of reactions in 384- or 1536-well plates. nih.govrug.nl This miniaturization dramatically reduces the consumption of reagents and allows for the rapid screening of a vast number of reaction conditions and building blocks. nih.govrug.nlacs.org

The vast datasets generated by HTE are highly suitable for training machine learning algorithms, which can in turn propose new reactions or control the automated processes, leading toward the concept of a "self-driving lab". youtube.com This synergy between automation, HTE, and artificial intelligence can significantly shorten the design-make-test-analyze (DMTA) cycle in drug discovery. rug.nl The challenge lies in standardizing protocols and developing flexible, integrated platforms to drive innovation in organic synthesis. nih.govchemrxiv.org

Q & A

Q. What are the most reliable synthetic routes for Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via two primary routes:

- Route 1 : Esterification of 4-fluoro-3-indolylglyoxylic acid with methanol using H₂SO₄ as a catalyst under reflux. Purification via recrystallization (ethanol/water) yields >95% purity .

- Route 2 : Condensation of methyl oxalyl chloride with 4-fluoroindole in the presence of triethylamine (TEA) in anhydrous THF. Column chromatography (silica gel, hexane:ethyl acetate 3:1) is critical to remove unreacted indole derivatives .

Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc) and confirm purity via HPLC (C18 column, λ=254 nm).

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies the indole NH (~12.5 ppm), ester methyl group (~3.8 ppm), and fluorine-induced deshielding in aromatic protons .

- FT-IR : Confirm carbonyl stretches (C=O at ~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) and indole NH stretch (~3400 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 248.2) validates molecular weight .

Q. How does the fluorine substituent influence reactivity in substitution reactions?

Methodological Answer: The 4-fluoro group on the indole ring activates the C-3 position for nucleophilic aromatic substitution (SNAr). For example:

- Amination : React with NaN₃ in DMF at 80°C to yield azide derivatives. Fluorine’s electron-withdrawing effect increases reaction rate by ~30% compared to non-fluorinated analogs .

- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids (e.g., phenylboronic acid) to introduce aryl groups at C-3. Monitor regioselectivity via ¹⁹F NMR .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial Activity : Use agar diffusion assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) at 100 µg/mL. Compare zones of inhibition with fluconazole/ampicillin controls .

- Cytotoxicity : MTT assay on HeLa cells (IC₅₀ calculation via nonlinear regression). Note: Fluorinated indoles often show enhanced membrane permeability .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer:

- Asymmetric Catalysis : Use Jacobsen’s (salen)Mn(III) catalyst for kinetic resolution during esterification. Achieve enantiomeric excess (ee) >80% via HPLC with a chiral column (Chiralpak IA, hexane:IPA 90:10) .

- Chiral Auxiliaries : Introduce a menthol-based auxiliary at the oxoacetate moiety, followed by diastereomeric crystallization. Confirm absolute configuration via X-ray crystallography .

Q. How to resolve contradictions in crystallographic data when fluorine positional disorder is observed?

Methodological Answer:

- X-ray Refinement : Use SHELXL (TWIN/BASF commands) to model fluorine disorder. Validate with Hirshfeld surface analysis to distinguish F···H interactions from noise .

- Complementary Data : Cross-validate with ¹⁹F NMR (δ ~-115 ppm for para-F) and DFT calculations (B3LYP/6-311+G(d,p)) to confirm substituent orientation .

Q. What strategies optimize multi-step synthesis of fluorinated indole-oxoacetate conjugates for SAR studies?

Methodological Answer:

- Modular Design : Synthesize intermediates (e.g., 4-fluoroindole-3-glyoxylic acid) in gram-scale batches for diversification.

- Automation : Employ flow chemistry for esterification steps (residence time: 20 min, 80°C) to improve reproducibility .

- Parallel Screening : Use Ugi-type reactions to generate a 50-member library. Prioritize derivatives with ClogP <3.5 for pharmacokinetic studies .

Q. How to investigate the compound’s mechanism in inhibiting acetylcholinesterase (AChE)?

Methodological Answer:

- Kinetic Studies : Perform Ellman’s assay with AChE (Electric eel source). Calculate Kᵢ via Lineweaver-Burk plots; fluorinated analogs often show mixed inhibition .

- Molecular Docking : Use AutoDock Vina with AChE crystal structure (PDB: 1ACJ). The oxoacetate group forms H-bonds with Ser203, while fluorine enhances π-π stacking with Trp86 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.